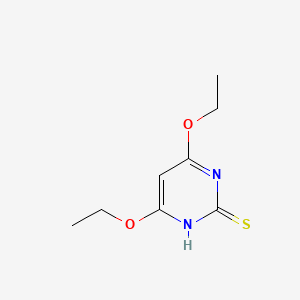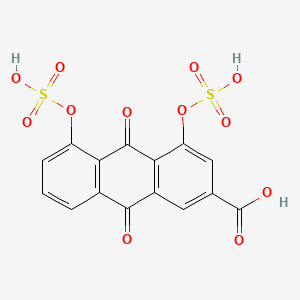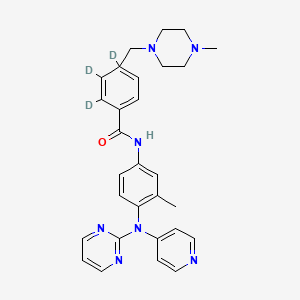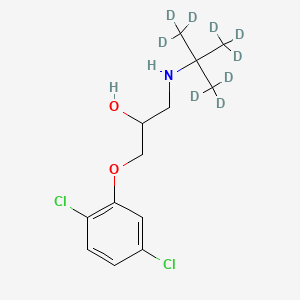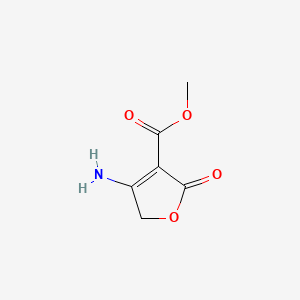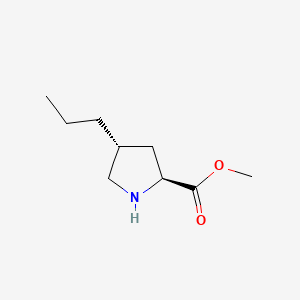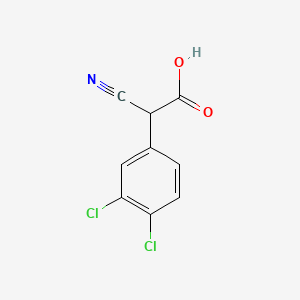
2-Cyano-2-(3,4-dichlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(3,4-dichlorophenyl)acetic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is also used to treat arthritis, menstrual cramps, and other inflammatory conditions. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. In
Mecanismo De Acción
2-Cyano-2-(3,4-dichlorophenyl)acetic acid works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. It does this by blocking the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By inhibiting COX, 2-Cyano-2-(3,4-dichlorophenyl)acetic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and physiological effects:
2-Cyano-2-(3,4-dichlorophenyl)acetic acid has both biochemical and physiological effects on the body. Biochemically, it inhibits the production of prostaglandins by blocking the activity of COX. Physiologically, it reduces inflammation and pain in the body. 2-Cyano-2-(3,4-dichlorophenyl)acetic acid is also known to have antipyretic effects, which means it can reduce fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-2-(3,4-dichlorophenyl)acetic acid has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying inflammation and pain. It is also available in a variety of formulations, including oral tablets, topical creams, and injectable solutions, which allows for flexibility in experimental design. However, there are also limitations to using 2-Cyano-2-(3,4-dichlorophenyl)acetic acid in lab experiments. It can have side effects, such as gastrointestinal distress, which can affect experimental outcomes. Additionally, its use is limited by ethical considerations, as it is a drug that is commonly used in humans.
Direcciones Futuras
There are several future directions for research on 2-Cyano-2-(3,4-dichlorophenyl)acetic acid. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the study of its effects on different types of inflammation and pain, including chronic pain and neuropathic pain. Additionally, there is a need for further research on the mechanisms of action of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid, particularly in relation to its effects on the immune system and inflammation. Finally, there is a need for more research on the use of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid in combination with other drugs, as it is often used in combination therapy for the treatment of inflammatory conditions.
Métodos De Síntesis
The synthesis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid involves the reaction of 2-amino-5-chlorobenzophenone with potassium cyanate, followed by the reaction with 3,4-dichloroaniline. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
2-Cyano-2-(3,4-dichlorophenyl)acetic acid is widely used in scientific research for its anti-inflammatory and analgesic properties. It is used to study the effects of prostaglandins on inflammation and pain, as well as the mechanisms of action of NSAIDs. 2-Cyano-2-(3,4-dichlorophenyl)acetic acid is also used in studies of arthritis, osteoarthritis, and other inflammatory conditions.
Propiedades
IUPAC Name |
2-cyano-2-(3,4-dichlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-7-2-1-5(3-8(7)11)6(4-12)9(13)14/h1-3,6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFJNONRKFLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-(3,4-dichlorophenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


